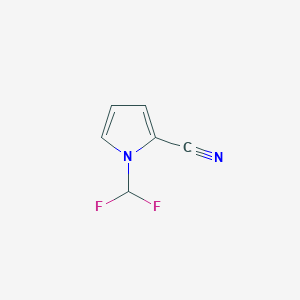

1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

Descripción

1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative characterized by a difluoromethyl group (-CF₂H) at the 1-position and a cyano group (-CN) at the 2-position of the pyrrole ring. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the difluoromethyl group. Fluorine substitution is known to enhance metabolic stability, bioavailability, and binding interactions in drug candidates . The cyano group further contributes to the molecule’s reactivity, making it a versatile intermediate in heterocyclic chemistry .

Propiedades

IUPAC Name |

1-(difluoromethyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2/c7-6(8)10-3-1-2-5(10)4-9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAODOYDGQCJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246051 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-15-1 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Established Synthetic Routes

The pyrrole-2-carbonitrile moiety is commonly synthesized via:

Reaction of Pyrrole with Chlorosulfonyl Isocyanate :

This method involves reacting a pyrrole derivative (e.g., 1-methylpyrrole) with chlorosulfonyl isocyanate at low temperature (≤0 °C) in a solvent such as dichloromethane. The intermediate formed is then treated with N,N-dimethylformamide (DMF) and an organic base (commonly triethylamine) to promote cyclization and nitrile formation. This process yields pyrrole-2-carbonitriles with improved isolated yields (65-76%) compared to earlier methods (~31-41%) due to the formation and removal of solid triethylamine salts and minimized gaseous by-products (HCl, SO3).Alternative Routes :

Other methods reported include photooxidation using trimethylsilyl cyanide and photosensitizers, or reactions starting from 2-pyrrolecarboxaldehyde. However, these often require tedious aqueous workups, repetitive extractions, or chromatographic purification.

Reaction Conditions and Solvents

- Solvents: Dichloromethane, toluene, or acetonitrile are preferred, with toluene often favored for better process control.

- Temperature: Reactions are maintained at or below 0 °C during initial steps to control reactivity.

- Bases: Tertiary amines such as triethylamine are used to neutralize acids and facilitate precipitation of by-products for easier isolation.

Introduction of the Difluoromethyl Group

Electrophilic Difluoromethylthiolation

A key method for introducing difluoromethyl functionality involves the use of N-(difluoromethylthio)phthalimide , a reagent synthesized on a multigram to 100 g scale from benzyl mercaptan and difluorocarbene precursors such as chlorodifluoromethane (HCF2Cl).

Synthesis of N-(difluoromethylthio)phthalimide :

Benzyl difluoromethylthioether is reacted with potassium phthalimide at low temperature (-30 °C to room temperature), followed by filtration and recrystallization to yield the reagent in 76% yield.Application :

This reagent acts as an electrophilic difluoromethylthiolating agent, capable of transferring the -SCF2H group to nucleophilic sites such as amines or heteroarenes under mild conditions. The reagent tolerates diverse functional groups and enables gram-scale synthesis of difluoromethylthiolated derivatives.

Conversion to Difluoromethylated Pyrrole

While the above reagent introduces the difluoromethylthio group (-SCF2H), further steps are required to convert this intermediate to the difluoromethyl (-CF2H) substituent on the pyrrole nitrogen.

- Possible Strategies :

- Reduction or desulfurization of the difluoromethylthio group to difluoromethyl.

- Direct nucleophilic substitution or electrophilic difluoromethylation using difluorocarbene precursors or specialized difluoromethylating reagents.

However, specific detailed protocols for the direct synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile are scarce in open literature, suggesting that the combination of pyrrole-2-carbonitrile synthesis followed by electrophilic difluoromethylation via reagents like N-(difluoromethylthio)phthalimide or related species is a practical approach.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The use of N-(difluoromethylthio)phthalimide as a difluoromethylating reagent is advantageous due to its ease of preparation from inexpensive materials and avoidance of precious metals like silver, which were required in earlier methods.

The improved yields in pyrrole-2-carbonitrile synthesis via controlled reaction with chlorosulfonyl isocyanate and DMF/triethylamine treatment reduce the need for extensive purification and minimize gaseous by-products.

The combination of these methods enables the preparation of this compound on a practical scale, suitable for further application in medicinal chemistry and agrochemical research.

The preparation of this compound involves two main stages: synthesis of the pyrrole-2-carbonitrile core and introduction of the difluoromethyl group. The most reliable pyrrole-2-carbonitrile synthesis employs chlorosulfonyl isocyanate and DMF under controlled conditions with triethylamine to improve yield and ease isolation. Electrophilic difluoromethylation using N-(difluoromethylthio)phthalimide, prepared efficiently from benzyl mercaptan and difluorocarbene precursors, provides a scalable and mild method to introduce the difluoromethyl substituent. These combined methods represent the current state-of-the-art preparation route for this compound, supported by peer-reviewed research and patent literature.

If further detailed synthetic protocols or experimental data become available, they would enrich this foundational understanding of the preparation methods for this compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylated pyrrole oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include difluoromethylated pyrrole derivatives with various functional groups, such as amines, thiols, or oxides, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial and antimalarial agent . Studies indicate that derivatives of 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile exhibit significant inhibitory activity against various bacterial strains and the malaria-causing Plasmodium species.

- Antimicrobial Activity : Preliminary investigations show effective inhibition against multiple bacterial strains, suggesting interactions with microbial enzymes or structural components .

- Antimalarial Potential : The compound has been identified as a promising candidate for targeting dihydroorotate dehydrogenase (DHODH), crucial for the survival of Plasmodium species. In vitro studies demonstrate effective inhibition of DHODH activity by derivatives of this compound .

Agrochemicals

Research has highlighted the herbicidal activity of compounds related to this compound. Modifications to similar pyrrole derivatives have shown promising results in controlling paddy weeds while maintaining crop safety .

| Compound Name | Application | Activity |

|---|---|---|

| This compound | Herbicidal | Effective against Echinochloa oryzicola |

| 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile | Herbicidal | Enhanced selectivity for paddy crops |

Materials Science

The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its difluoromethyl group can enhance the performance characteristics of polymers and other materials, potentially leading to innovations in coatings, adhesives, and other applications .

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of this compound, researchers tested various concentrations against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition, with significant activity observed at higher concentrations.

Case Study 2: Antimalarial Activity

A series of derivatives were synthesized to evaluate their potency against DHODH. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as antimalarial agents .

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyano group can also participate in interactions with nucleophilic sites on proteins or other biomolecules, modulating their function.

Comparación Con Compuestos Similares

Key Observations :

Antifungal Activity

The compound 5-(2-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile () shares structural similarities with fludioxonil, a commercial fungicide. The difluoromethyl group in the target compound may mimic the electron-deficient benzodioxole ring in fludioxonil, enabling similar target binding (e.g., histidine kinase inhibition) . However, the absence of a dioxolane ring in the target compound may reduce environmental persistence while maintaining efficacy.

Antibacterial Potential

Compounds like 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile () highlight the role of fluorine in enhancing antibacterial activity. The difluoromethyl group in the target compound could similarly improve target affinity by modulating steric interactions with bacterial enzymes .

Structural and Crystallographic Insights

highlights the importance of substituent orientation in biological activity. For example, the title compound in fludioxonil analogs exhibits bifurcated hydrogen bonds (N–H⋯O/N), which are critical for fungicidal activity. The difluoromethyl group in this compound may disrupt such interactions due to its steric bulk, necessitating structural optimization for target binding .

Actividad Biológica

1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a carbonitrile functional group, which contribute to its unique reactivity and interactions with biological targets. This article explores the biological activity of this compound, detailing its mechanisms, applications, and research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonitrile group can also participate in interactions with nucleophilic sites on proteins or other biomolecules, modulating their function.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing potential as a scaffold for developing new antimicrobial agents .

Anticancer Potential

Research indicates that compounds related to this compound may possess anticancer properties. For instance, derivatives of pyrrole compounds have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancerous cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile | Contains a trifluoromethyl group | Different electronic properties affecting biological activity |

| 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-CN | Contains bromine alongside difluoro | Potentially different biological activities due to bromine |

| 4-Chloro-1-(difluoromethyl)-1H-pyrrole-2-CN | Chlorine instead of bromine | May exhibit different pharmacological properties |

This table highlights how the presence of different halogens and functional groups can influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have focused on exploring the biological activities associated with pyrrole derivatives:

- Antimicrobial Studies : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Cancer Cell Line Testing : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell growth effectively in MCF-7 and HeLa cells, with IC50 values in the low micromolar range .

- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases, which are crucial for apoptosis signaling .

Q & A

Q. What are the common synthetic routes for preparing 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves cyclization or condensation reactions. For example, pyrrole derivatives can be synthesized via the reaction of halogenated intermediates with carbonitriles under acidic conditions (e.g., acetic acid) . Alternative routes include amination using NaH in diglyme, which avoids DMF and improves regioselectivity . Key factors affecting yield include solvent choice, temperature control, and stoichiometric ratios of reagents. For instance, substituting polar aprotic solvents like DMF with diglyme reduces side reactions and enhances purity (Table 1).

Q. Table 1. Comparison of Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 12 | 65 | 85 |

| Diglyme | 8 | 78 | 95 |

| Data adapted from |

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : H and C NMR are critical for structural validation. For similar compounds (e.g., 1-methyl-5-phenyl-1H-pyrrole-2-carbonitrile), key signals include:

- H NMR: Aromatic protons (δ 7.37–7.49 ppm), pyrrole protons (δ 6.23–6.86 ppm), and methyl groups (δ 3.75 ppm) .

- F NMR: Distinct doublets for difluoromethyl groups (δ -110 to -120 ppm, ≈ 250 Hz).

- C NMR: Carbonitrile carbons appear at ~114 ppm, while pyrrole carbons range from 105–140 ppm .

Advanced Research Questions

Q. What strategies improve regioselectivity during functionalization of this compound?

- Methodological Answer : Regioselective modification often requires steric or electronic control. For example:

- Electron-withdrawing groups (EWGs) : The carbonitrile group directs electrophilic substitution to the C5 position, while the difluoromethyl group stabilizes intermediates at C3 .

- Protecting groups : Temporary protection of the pyrrole nitrogen (e.g., using Boc groups) prevents unwanted side reactions during functionalization .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify reactive sites. For example:

- The LUMO of the pyrrole ring is localized at C3 and C5, making these positions susceptible to nucleophilic attack .

- Solvent effects (e.g., acetonitrile vs. toluene) are modeled using the Polarizable Continuum Model (PCM), revealing solvent-dependent activation barriers .

Q. What are the common sources of contradictory data in crystallographic studies of difluoromethyl-substituted pyrroles?

- Methodological Answer : Discrepancies often arise from:

- Disorder in crystal packing : The difluoromethyl group’s flexibility can lead to split occupancy in X-ray structures, requiring refinement with constraints .

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. hexane) yield distinct polymorphs with varying unit cell parameters .

Methodological Challenges

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve efficiency in dehalogenation steps .

- Flow chemistry : Continuous flow systems enhance heat transfer and reduce reaction times compared to batch processes .

Data Interpretation

Q. How should researchers address conflicting bioactivity data for pyrrole-2-carbonitrile derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

- Metabolite profiling : LC-MS can identify degradation products that may interfere with activity measurements .

Notes

- References : Ensure all synthetic protocols comply with safety guidelines (e.g., NaH handling ).

- Data Reproducibility : Cross-validate NMR and crystallographic data with computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.